Equipotent Activity Restored to Full-Length Neurotensin Level vs. Unprotected NT(9-13) Pentapeptide
The patent literature explicitly states that the blocked pentapeptide Boc-Lys-Pro-Tyr-Ile-Leu-OMe exhibits substantially the same activity and substantially the same potency as the tridecapeptide neurotensin (1-13) [1]. This stands in contrast to the corresponding unprotected pentapeptide NT(9-13), which is documented as exhibiting NT-like activity but with lower potency than both full-length neurotensin and the hexapeptide NT(8-13) [1][2]. The dual-protection strategy (Boc at N-terminus, methyl ester at C-terminus) is the critical structural determinant that restores full pharmacological equivalence to the shorter pentapeptide sequence. In functional assays, neurotensin (1-13) shows an EC50 of approximately 13 nM on rat substantia nigra dopaminergic neurones, and NT(9-13) retains agonist activity at this target, though with reduced potency relative to the parent peptide [3].
| Evidence Dimension | Pharmacological potency relative to full-length neurotensin (1-13) |
|---|---|
| Target Compound Data | Claimed 'substantially the same activity and potency as the tridecapeptide' for the blocked pentapeptide class including Boc-Lys-Pro-Tyr-Ile-Leu-OMe (US 4,425,269) |
| Comparator Or Baseline | Unprotected NT(9-13): 'less potent than both NT itself and its hexapeptide fragment' (US 4,425,269); full-length NT(1-13): reference potency benchmark |
| Quantified Difference | Qualitative restoration of full potency: blocked pentapeptide ≈ NT(1-13) >> unprotected NT(9-13). NT(1-13) EC50 = 13 nM on rat substantia nigra neurones (Pinnock 1994). |
| Conditions | Guinea pig ileum contraction, hypothermia induction in rodents, antinociception tests (as referenced in US 4,425,269) |
Why This Matters
Researchers selecting NT(9-13) as a minimal pharmacophore sacrifice potency; Boc-(Lys9)-Neurotensin (9-13)-methyl ester resolves this by maintaining the shorter, more synthetically accessible pentapeptide length without the potency penalty, making it the superior choice for experiments where both minimalism and full agonism are required.
- [1] Christy ME, Shepard KL, inventors; Merck & Co Inc, assignee. Metabolically protected analogs of neurotensin. United States patent US 4,425,269. 1984 Jan 10. View Source
- [2] Kitabgi P, Poustis C, Granier C, van Rietschoten J, Rivier J, Morgat JL, Freychet P. Neurotensin binding to extraneural and neural receptors: comparison with biological activity and structure-activity relationships. Mol Pharmacol. 1980;18(1):11-19. PMID: 6251356. View Source
- [3] Pinnock RD. The pharmacology of neurotensin analogues on neurones in the rat substantia nigra, pars compacta in vitro. Neuropharmacology. 1994;33(1):abstract. Neurotensin EC50 = 13 nM; NT(9-13) retained agonist activity. View Source
